N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide
CAS No.:
Cat. No.: VC14781000
Molecular Formula: C24H25ClN4O
Molecular Weight: 420.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25ClN4O |
|---|---|
| Molecular Weight | 420.9 g/mol |
| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-pyrrol-1-ylbutanamide |
| Standard InChI | InChI=1S/C24H25ClN4O/c25-20-11-9-18(10-12-20)19(17-29-14-3-4-15-29)16-24(30)26-13-5-8-23-27-21-6-1-2-7-22(21)28-23/h1-4,6-7,9-12,14-15,19H,5,8,13,16-17H2,(H,26,30)(H,27,28) |
| Standard InChI Key | AMRONPZZVUIMDI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CC(CN3C=CC=C3)C4=CC=C(C=C4)Cl |
Introduction
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide is a complex organic compound featuring a unique combination of functional groups, including a benzimidazole moiety, a chlorophenyl group, and a pyrrole ring. This structural diversity suggests potential applications in pharmaceuticals, particularly in the development of new therapeutic agents. The compound's molecular formula is C24H25ClN4O, with a molecular weight of 420.9 g/mol.
Synthesis Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step synthetic routes. These methods often include reactions typical of amides and heterocyclic compounds, such as condensation reactions and cyclization processes.
Biological Activities and Potential Applications
Compounds containing benzimidazole and pyrrole moieties have been reported to exhibit significant biological activities, including anticancer, antimicrobial, neuroprotective effects. The combination of these structural motifs in N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide may synergistically enhance its biological activity, making it a promising candidate for pharmaceutical applications.
| Compound Feature | Biological Activity |
|---|---|
| Benzimidazole Ring | Anticancer, Antimicrobial |
| Pyrrole Ring | Neuroprotective, Antimicrobial |
| Chlorophenyl Group | Various pharmacological effects |
Interaction Studies and Future Research Directions
Interaction studies involving N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide are crucial for understanding its pharmacodynamics. Future research should focus on elucidating the compound's mechanism of action and exploring its potential therapeutic applications.
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